Product packaging for Tellanyl(Cat. No.:CAS No. 13940-36-8)

Tellanyl

Cat. No.: B1236864
CAS No.: 13940-36-8
M. Wt: 128.6 g/mol
InChI Key: HRXBBBXKJACONU-UHFFFAOYSA-N
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Description

Tellanyl functional groups, characterized by a tellurium-hydrogen bond (-TeH), are key intermediates in the synthesis of sophisticated organic and inorganic compounds. These reagents are driving innovation across multiple research fields. In materials science, tellurium-based compounds enable the development of high-performance materials for renewable energy applications, such as advanced zinc batteries capable of reversible six-electron transfer chemistry for high energy density and high-efficiency cadmium telluride (CdTe) thin-film solar cells . Furthermore, tellurium-containing semiconductors exhibit exceptional hole mobility, making them suitable for ultra-fast photodetectors and tunable optoelectronic devices . In the pharmaceutical and biomedical sectors, organotellurium compounds show significant promise. A prominent example is the synthetic tellurium-based molecule AS101, which has been investigated as a potent immunomodulator and anticancer agent, reaching Phase I/II clinical trials . Other tellurium-containing complexes are being explored for their antibacterial properties and potential as protease inhibitors . The reactivity of this compound electrophiles also facilitates the construction of complex polyaromatic hydrocarbon structures, which are valuable in the development of new organic electronic materials . This compound reagents are for research use only and are not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HTe B1236864 Tellanyl CAS No. 13940-36-8

Properties

CAS No.

13940-36-8

Molecular Formula

HTe

Molecular Weight

128.6 g/mol

IUPAC Name

λ1-tellane

InChI

InChI=1S/HTe/h1H

InChI Key

HRXBBBXKJACONU-UHFFFAOYSA-N

SMILES

[TeH]

Canonical SMILES

[TeH]

Origin of Product

United States

Theoretical and Computational Investigations of Tellanyl Species

Electronic Structure and Bonding Analysis

The electronic configuration and bonding nature of the tellanyl radical are foundational to understanding its chemical behavior. Advanced computational methods allow for a detailed analysis of its molecular orbitals and the effects of relativity on its structure.

Molecular Orbital (MO) theory provides a powerful framework for describing the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. erpublications.com For a simple diatomic radical like this compound (HTe•), the MO diagram is constructed from the valence atomic orbitals of hydrogen (1s) and tellurium (5s and 5p).

The interaction between the hydrogen 1s orbital and the tellurium 5pz orbital (assuming the z-axis as the internuclear axis) leads to the formation of a σ bonding orbital and a σ* antibonding orbital. The tellurium 5px and 5py orbitals remain as non-bonding p-type orbitals. The tellurium 5s orbital forms a low-lying σ orbital. For the HTe• radical with seven valence electrons, the electronic configuration would be (σs)2 (σp)2 (πp)3.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the radical's reactivity. youtube.com In the case of the this compound radical, the HOMO would be one of the non-bonding p-orbitals, which is singly occupied, making it a Singly Occupied Molecular Orbital (SOMO). The LUMO would be the σ* antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

Computational studies on related organotellurium compounds show that the HOMO is often localized on the tellurium atom, indicating its tendency to act as an electron donor. researchgate.net For tellurophene-based helicenes, DFT calculations have shown that the HOMO-LUMO gaps are significantly smaller compared to their sulfur and selenium analogs, suggesting higher reactivity for tellurium-containing systems. nih.gov

Table 1: Illustrative Frontier Orbital Energies for Chalcogen Hydride Radicals

This table presents theoretical values based on trends in computational studies of chalcogen compounds. Actual values may vary based on the level of theory and basis set used.

SpeciesHOMO/SOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
HO•-13.61-1.8211.79
HS•-10.47-1.558.92
HSe•-9.85-1.418.44
HTe•-9.23-1.357.88

Due to the large number of core electrons in tellurium and the significance of relativistic effects, pseudopotentials (also known as effective core potentials, or ECPs) are commonly employed in computational studies. gaussian.com These potentials replace the explicit treatment of core electrons with an effective potential, which significantly reduces computational cost while maintaining accuracy for valence electron properties.

For heavy elements like tellurium, scalar-relativistic and spin-orbit coupling effects must be considered. Pseudopotentials are developed to incorporate these effects. Various pseudopotentials are available for tellurium, such as those from the Los Alamos National Laboratory (LANL2DZ) and the Stuttgart-Dresden (SDD) group, which are frequently used in conjunction with appropriate valence basis sets. nih.govgaussian.com Studies on homolytic substitution at tellurium in dimethyl telluride have utilized double-ζ pseudopotential (DZP) basis sets to accurately model the reaction energetics. rsc.org The choice of pseudopotential and basis set is crucial for obtaining reliable results in quantum chemical calculations of tellurium-containing species. quantumatk.comdeepmodeling.com

Quantum Chemical Calculations

Quantum chemical calculations offer a quantitative approach to understanding the stability, reactivity, and other properties of this compound species. Both Density Functional Theory (DFT) and high-level ab initio methods are employed for this purpose.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost. A variety of exchange-correlation functionals are available, and their performance can vary for different systems and properties.

For tellurium compounds, hybrid functionals like B3LYP and PBE0, as well as range-separated functionals like CAM-B3LYP and ωB97XD, have been shown to provide reliable results. nih.gov A benchmark study on diaryl dichalcogenides highlighted the importance of selecting appropriate DFT methods for describing the molecular and electronic structure of tellurium compounds. nih.gov DFT calculations are used to optimize the geometry of the this compound radical, calculate its vibrational frequencies, and determine its thermodynamic properties. For instance, DFT studies on tellurium nanostructures have provided insights into their structural and electronic properties. quantumatk.com

Table 2: Comparison of DFT Functionals for Calculating the HOMO-LUMO Gap of a Model Tellurophene System

This table is based on trends reported in literature for organotellurium compounds and illustrates the functional-dependent nature of DFT calculations. nih.gov

FunctionalBasis SetHOMO (eV)LUMO (eV)Gap (eV)
B3LYPLANL2DZ/6-31G(d)-5.12-1.883.24
PBE0LANL2DZ/6-31G(d)-5.45-1.753.70
M06-2XLANL2DZ/6-31G(d)-5.98-1.554.43
ωB97XDLANL2DZ/6-31G(d)-6.21-1.424.79

While DFT is widely used, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results, albeit at a higher computational cost. These methods are often used as a benchmark for DFT results.

Ab initio calculations have been employed to study homolytic substitution reactions at tellurium, using methods like MP2, QCISD, and CCSD(T). rsc.org These studies provide valuable data on the stability of intermediates and the energy barriers of reactions involving tellurium-centered radicals. The stability of the this compound radical can be assessed by calculating its bond dissociation energy and its reaction enthalpies with various substrates. High-level ab initio studies have also been used to investigate the possibility of tellurium attaining a +7 oxidation state in species like TeCl6+, demonstrating the power of these methods in exploring novel chemistry. nih.gov

Reaction Pathway Elucidation and Mechanistic Modeling

Understanding the reaction mechanisms of the this compound radical is crucial for predicting its role in chemical transformations. Computational modeling allows for the exploration of potential energy surfaces and the identification of transition states and reaction intermediates.

Radical reactions typically proceed through three main stages: initiation, propagation, and termination. libretexts.org For the this compound radical, initiation could involve the homolytic cleavage of the H-Te bond in hydrogen telluride (H2Te). Propagation steps might involve hydrogen abstraction from a substrate or addition to a double bond. Termination steps would involve the combination of two radicals.

Computational studies can model these reaction pathways. For example, the reaction of a radical with a carbohydrate telluride is thought to proceed through an intermediate with a hypervalent tellurium atom. libretexts.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed. This includes determining the activation energies, which govern the reaction rates. The investigation of reaction pathways for the synthesis of diorganyl tellurides has been successfully carried out, providing a basis for understanding related radical processes. nih.gov

Homolytic Substitution Reactions Involving this compound Radicals

Homolytic substitution (SH2) is a key reaction pathway for this compound radicals. Computational studies, including ab initio and density functional theory (DFT) calculations, have elucidated the mechanism of these reactions. rsc.org For instance, the reaction of acetyl radicals with dimethyl telluride has been shown to proceed through a transition state where the attacking radical, the tellurium atom, and the leaving group adopt an almost collinear arrangement. rsc.org

This type of reaction is characteristic of tellurium, partly due to the relatively low bond energy of the carbon-tellurium bond, which facilitates radical substitution pathways not typically observed for lighter chalcogens like sulfur or selenium. mdpi.com Another prominent example is the reaction of aryl radicals with diaryl ditellurides, which proceeds via an SH2 mechanism on the tellurium atom to selectively form unsymmetrical diaryl tellurides. mdpi.com This highlights the utility of this compound-mediated homolytic substitution in forming new carbon-tellurium bonds. mdpi.com

Radical Termination Mechanisms in this compound-Mediated Processes

Radical chain reactions are concluded by termination steps, where two radical species combine to form a stable, non-radical product. In this compound-mediated processes, several termination pathways are plausible. These events are crucial for ending the radical chain but are generally less frequent than propagation steps due to the very low concentration of radical species in the system.

The most common termination mechanisms would involve the combination of any two radicals present in the reaction mixture. Plausible termination steps in a system containing this compound radicals (R-Te•) and other organic radicals (R'•) include:

Dimerization: Two this compound radicals can combine to form a ditelluride. R-Te• + •Te-R → R-Te-Te-R

Combination: A this compound radical can react with another type of radical to form a new telluride. R-Te• + R'• → R-Te-R'

Disproportionation: While less common for tellurium-centered radicals, this involves the transfer of an atom (typically hydrogen) from one radical to another, resulting in two non-radical species.

These termination reactions are typically diffusion-controlled, meaning their rate is determined by how often the radicals encounter each other in solution.

Energetic and Thermodynamic Analyses

The feasibility and outcome of reactions involving this compound species are governed by their energetic and thermodynamic properties. Computational and experimental analyses of bond dissociation enthalpies and the stabilities of intermediates provide a quantitative basis for understanding this reactivity.

Bond Dissociation Enthalpies (BDE) of Tellurium-Containing Bonds

Bond dissociation enthalpy (BDE) is the energy required to break a specific bond homolytically in the gas phase. libretexts.org It is a direct measure of bond strength. For diatomic molecules, the BDE is equivalent to the bond energy. sarthaks.combyjus.com The BDE for the tellurium-tellurium bond in the gaseous diatomic species Te₂ has been determined to be 259.8 ±5.0 kJ mol⁻¹. shef.ac.uk The BDEs for various diatomic tellurium compounds provide insight into their relative bond strengths.

Below is a table of selected bond enthalpies for gaseous diatomic species containing tellurium.

BondBond Dissociation Enthalpy (kJ mol⁻¹)
Te-Te259.8 ± 5.0 shef.ac.uk
Te-H255 ± 21
Te-O379.1 ± 12.6
Te-S338.5 ± 12.6
Te-Se297 ± 13
Data sourced from publicly available thermochemical data.

Relative Stabilities of this compound Intermediates and Transition States

Computational studies have been instrumental in determining the relative stabilities of transient species in this compound-mediated reactions. The energy barriers of these reactions provide information about the stability of the transition states. For the SH2 reaction of an acetyl radical at a chalcogen center, the calculated energy barrier is significantly lower for tellurium compared to sulfur and selenium. rsc.org This suggests a more stable, and thus more accessible, transition state for reactions involving tellurium.

Reaction CenterCalculated Energy Barrier (ΔE‡) in kJ mol⁻¹
Sulfur (in Dimethyl Sulfide)76.5
Selenium (in Dimethyl Selenide)48.0
Tellurium (in Dimethyl Telluride)35.5
Data from BHandHLYP/DZP level of theory for the reaction of acetyl radical. rsc.org

Synthetic Methodologies for Tellanyl Compounds and Precursors

Strategies for the Generation of Tellanyl Radicals

This compound radicals (RTe· or ·TeH) are often generated in situ due to their transient nature. These radicals play crucial roles as intermediates in various radical reactions, particularly in organic synthesis and polymer chemistry. The generation typically involves the homolytic cleavage of a Te-C or Te-H bond.

Photochemical methods offer a pathway to generate this compound radicals through the absorption of light energy, leading to the homolytic cleavage of a bond to tellurium. Organotellurium compounds can undergo reversible carbon-tellurium bond cleavage upon photolysis. researchgate.net This process forms carbon radicals, which can then react with various radical acceptors. researchgate.net In the context of Organotellurium-Mediated Radical Polymerization (TERP), initiating radicals can be supplied by the photocleavage of the C-Te bond in a dormant species. tcichemicals.com This method allows for polymerization at lower temperatures, even below room temperature, and the progress of the polymerization can be controlled by turning the light source on and off. tcichemicals.com

Thermal decomposition is another common method for generating radicals from organotellurium compounds. The thermal lability of the Te-C bond allows for its homolytic dissociation upon heating. researchgate.nettcichemicals.com This thermal dissociation of the C-Te bond in dormant species serves as an activation step in some radical polymerization techniques. tcichemicals.com Studies on the thermal stability and decomposition of organotellurium compounds have shown that they undergo reversible carbon-tellurium bond cleavage upon thermolysis, leading to the formation of carbon radicals. researchgate.net Thermal decomposition of organic tellurium compounds has been noted as a method for radical generation. nrc.gov In some cases, thermal decomposition can also lead to the extrusion of elemental tellurium. researchgate.net

Synthetic Routes to Tellurols and Organotellurium Compounds Bearing this compound Moieties

Tellurols (RTeH) are compounds containing a Te-H bond, and while the parent compound, hydrogen telluride (H₂Te), is unstable in ambient air, many organotellurols are also prone to oxidation. wikipedia.orgwikipedia.org Organotellurium compounds bearing this compound moieties (referring broadly to compounds containing Te-C bonds or the potential to generate Te-centered species) are synthesized through diverse routes.

Elemental tellurium serves as a fundamental starting material for the synthesis of many organotellurium compounds. Reactions involving elemental tellurium often utilize reducing agents or highly reactive organometallic species to activate the tellurium. For instance, sodium telluride (Na₂Te) can be synthesized by reacting elemental tellurium with sodium in liquid ammonia. kiddle.co Lithium telluride (Li₂Te) can be prepared by the direct reaction of lithium and tellurium at elevated temperatures. wikipedia.org The reactivity of elemental tellurium with organolithium compounds or Grignard reagents is a known method for synthesizing dialkyl tellurides and ditellurides. unifi.it Diphenyl ditelluride (Ph₂Te₂) can be prepared by the oxidation of tellurophenolate, which is generated from the reaction of a Grignard reagent with tellurium. wikipedia.org Elemental chalcogens, including tellurium, can also be used with borohydrides to generate reduced species like NaBH₂Te₃. rhhz.net Reducing tellurium powder with NaBH₄ is another method to prepare tellurium precursors. rhhz.net

Tellurolates (RTe⁻) and silyl (B83357) tellurides (e.g., R₃SiTeR' or (R₃Si)₂Te) are valuable nucleophilic tellurium sources for the synthesis of organotellurium compounds. Dialkyl tellurides and ditellurides are commonly synthesized through the reaction of tellurolates or silyl tellurides with haloalkanes or alkyl tosylates. unifi.it Telluroether ligands, for example, are frequently synthesized via nucleophilic substitution reactions where relevant halo compounds react with nucleophiles like the RTe⁻ species. rsc.org Methyl telluroethers can be synthesized from nucleophilic lithium methyl tellurolate followed by reaction with an appropriate electrophile. rsc.org The synthesis of trifluoromethyl telluroethers has been reported through the in situ generation of tetramethylammonium (B1211777) trifluoromethyl tellurolate from tellurium metal, trimethyl(trifluoromethyl)silane, and tetramethyl ammonium (B1175870) fluoride, followed by reaction with an alkyl halide. rsc.org Silyl tellurides, such as (R₃Si)₂Te compounds, are used as precursors in techniques like atomic layer deposition for the synthesis of metal tellurides. acs.org (Me₃Si)₂Te has also been employed as a tellurium source for the synthesis of aliphatic diacyl tellurides. nih.gov Sodium telluride, which reacts with water to form sodium hydrogen telluride (NaHTe), can be used to prepare organic tellurium compounds. kiddle.cofishersci.be

Organotellurium compounds can be synthesized or modified through nucleophilic and electrophilic functionalization strategies. Nucleophilic approaches often involve tellurolates (RTe⁻) or related species reacting with electrophilic centers. For instance, unsymmetrical β-amino tellurides can be synthesized through the reaction of alkyl- or aryl- tellurolates with mesylates, 2-haloamines, or by the ring opening of epoxides and aziridines. unifi.it The reaction of tellurolates with chloroquinones has been used to obtain quinone compounds containing organoselenium or organotellurium moieties. scielo.br Nucleophilic substitution reactions involving RTe⁻ species are a general method for synthesizing telluroether ligands. rsc.org

Electrophilic functionalization can involve the reaction of electrophilic tellurium species with nucleophilic carbon centers, such as double bonds. The functionalization of quinones with organotellurium can involve introducing a tellurium atom as an electrophile using a nucleophilic carbon, dichalcogenides, or arylchalcogenyl halides. scielo.br Furthermore, existing organotellurium compounds can undergo functionalization. For example, nucleophilic substitution of chlorine atoms in organotellurium compounds obtained from the addition of tellurium tetrachloride to alkenes has been demonstrated. arkat-usa.org Diphenyl ditelluride has been shown to add electrophilically across multiple bonds and can also trap radicals. wikipedia.org

Data Tables

Here are some properties of key tellurium compounds discussed:

Compound NameFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Hydrogen tellurideH₂Te129.62Colorless gas-49-2.2
Dimethyl telluride(CH₃)₂Te157.67Pale yellow, translucent liquid-1082
Diphenyl ditelluride(C₆H₅Te)₂409.41Orange-coloured solid / powder to crystal63-67Not specified
Lithium tellurideLi₂Te141.48Light grey or light yellow crystals1204.5Not specified
Sodium tellurideNa₂Te173.58White solid (pure)953Not specified
Bis(trimethylsilyl) telluride((CH₃)₃Si)₂Te273.98Clear colorless to amber liquid13-1474

Chalcogenocyclization Reactions Driven by this compound Electrophiles

Chalcogenocyclization reactions involving tellurium electrophiles are powerful tools for constructing tellurium-containing heterocycles. These reactions typically involve the intramolecular or intermolecular attack of a nucleophilic center onto an alkene or alkyne activated by an electrophilic tellurium species. The tellurium electrophile is often generated in situ from readily available tellurium precursors, such as diorgano ditellurides or tellurium halides.

Intramolecular Cyclization in Organic Synthesis

Intramolecular cyclization reactions driven by this compound electrophiles provide an efficient route to cyclic organic molecules incorporating a tellurium atom within the ring structure or as an exocyclic substituent. These reactions often proceed via the formation of a telluronium intermediate, which is then attacked by an appropriately positioned nucleophile within the same molecule. For instance, the tellurocyclofunctionalization of alkenes bearing a nucleophilic moiety can lead to the formation of cyclic structures where the tellurium atom is located outside the newly formed ring scielo.br. This approach has been applied to lactonization and etherification reactions scielo.br.

Radical cyclization approaches have also been explored. For example, intramolecular cyclizations affording six-membered rings have been achieved through a radical chain mechanism involving alkyl anisyl tellurides and electrophilic olefins under irradiation scielo.br. Additionally, tellurolate-promoted oxirane ring opening followed by radical cyclization has been used to synthesize telluro methyl and methylene (B1212753) substituted tetrahydrofurans from epoxides scielo.brscielo.br.

Electrochemical and Oxidant-Promoted Cyclizations

Electrochemical methods and chemical oxidants offer alternative ways to generate the reactive this compound electrophiles needed for cyclization reactions. These approaches often provide milder and more environmentally friendly conditions compared to traditional methods.

Electrochemical systems have been employed in cyclization reactions involving organochalcogen compounds. While studies on organoselenium compounds are more prevalent, the anodic behavior of organotellurium compounds has also been investigated researchgate.net. Electrochemical oxidation of tellurides can lead to the formation of hypervalent tellurium compounds researchgate.net.

Oxidants such as FeCl₃, PIFA, TCCA, Selectfluor®, and Oxone® are commonly used to generate electrophilic chalcogen species, including those of tellurium, from diorgano dichalcogenides in situ rsc.orgresearchgate.net. These electrophilic species can then promote cyclization reactions. For example, the synthesis of chalcogenisochromene-fused chalcogenophene derivatives has been achieved using ortho-diynyl benzyl (B1604629) chalcogenides as starting materials and a mixture of FeCl₃ and dialkyl dichalcogenides to promote a cascade cyclization rsc.org. Oxone® has also been utilized as a green oxidant in the electrophilic cyclization of 2-functionalized chalcogenoalkynes, yielding 2,3-bis-organochalcogenylbenzo[b]chalcogenophenes rsc.org.

Preparation of Hypervalent Tellurium Derivatives Incorporating this compound Structures

Hypervalent tellurium compounds, where the tellurium atom has an oxidation state higher than +2, are of significant interest due to their unique bonding and reactivity. These compounds often feature a tellurium center bonded to more than the typical two atoms, exhibiting structures like distorted trigonal bipyramidal geometries acs.org.

The preparation of hypervalent tellurium derivatives incorporating this compound structures can be achieved through various methods, including oxidative approaches. For instance, stable spirodiazatelluranes, which are hypervalent tellurium compounds, have been synthesized by the oxidative spirocyclization of corresponding diaryl tellurides acs.org. This cyclization can occur via telluroxide intermediates acs.org.

Electrochemical oxidation of organotellurium compounds has also been shown to yield hypervalent tellurium species, including monomeric and dimeric compounds with Te-O bonds researchgate.net.

Another example is the synthesis of ammonium trichloro(dioxoethylene-O,O′)tellurate (AS101), a hypervalent tellurium compound, prepared by refluxing TeCl₄ with ethylene (B1197577) glycol in acetonitrile (B52724) mdpi.com. Analogues with bromide and iodide ligands have also been synthesized mdpi.com.

Advancements in Green Chemistry Approaches for Tellurium Compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tellurium compounds to minimize environmental impact and improve sustainability. These approaches focus on reducing or eliminating the use of hazardous substances, increasing energy efficiency, and utilizing renewable resources.

Several green chemistry techniques have been explored for the synthesis of tellurium-containing materials, particularly tellurium nanostructures. These include methods that avoid harsh conditions, toxic solvents, and the production of hazardous by-products google.comcsic.es.

Hydrothermal synthesis, which uses water as a solvent at elevated temperatures and pressures, is considered a greener approach for synthesizing various materials, including tellurium compounds royalsocietypublishing.org. This method can lead to the formation of crystalline phases and offers control over morphology and crystallinity by adjusting reaction parameters royalsocietypublishing.org.

Biologically inspired methods, utilizing microorganisms or plant extracts, have emerged as promising green routes for synthesizing tellurium nanoparticles (TeNPs) mdpi.com. For example, fructose-mediated reduction of tellurium ions in alkaline aqueous solution has been used to prepare tellurium nanotubes rsc.org. Aloe vera extract has also been successfully employed for the green synthesis of tellurium nanostructures, including nanorods and nanoparticles, by reducing tellurite (B1196480) ions google.com. These bio-mediated approaches are often cost-effective, energy-efficient, and avoid the generation of toxic waste associated with traditional chemical methods csic.esmdpi.com.

The use of milder oxidants like Oxone® in chalcogenocyclization reactions also aligns with green chemistry principles rsc.orgresearchgate.net.

Advanced Spectroscopic Characterization of Tellanyl Containing Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and solid states. For tellanyl compounds, various NMR-active nuclei provide complementary information.

¹H and ¹³C NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing the organic portions of this compound-containing molecules. The chemical shifts (δ) and coupling constants observed in these spectra provide information about the electronic environment of hydrogen and carbon atoms, respectively, and their connectivity within the molecule.

In ¹H NMR spectra of compounds containing the Te-H bond (tellurols, RTeH), the proton directly bonded to tellurium is expected to exhibit a characteristic signal. While specific values depend on the molecular structure and solvent, the chemical shift of the Te-H proton is a key indicator of the presence of the this compound group. For instance, studies on functionalized tellurols like ethene-, cyclopropane-, 3-butene-, and cyclopropanemethanetellurol have utilized ¹H NMR for characterization. acs.org

Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework. The chemical shifts of carbon atoms directly bonded to or in proximity to the tellurium atom are influenced by tellurium's electronic effects. Research on new organotellurium compounds, including those with potential this compound-like precursors or related structures, has reported ¹³C NMR data to confirm proposed molecular structures. researchgate.netresearchgate.netscielo.brekb.eg For example, studies have noted characteristic signals for CH₂Te carbon atoms in the range of δ 22-25 ppm in certain organotellurium compounds. scielo.br Signals for carbon atoms attached to tellurium have also been observed at specific chemical shifts, such as 127.81, 130.53, and 133.15 ppm in some tellurated sulpha compounds. ekb.eg

¹²⁵Te NMR Spectroscopy for Structural Elucidation

¹²⁵Te NMR spectroscopy is particularly valuable for directly probing the tellurium environment in this compound-containing structures. The ¹²⁵Te nucleus is NMR-active with a nuclear spin of I = 1/2. rsc.org Its sensitivity to the electronic environment makes ¹²⁵Te NMR a sensitive probe for structural variations and bonding characteristics around the tellurium atom.

Studies investigating organotellurium compounds, including tellurols and related species, frequently employ ¹²⁵Te NMR to confirm the presence of the tellurium center and gain information about its bonding environment. acs.orgrsc.orgacs.orgresearchgate.netacs.orga2zjournals.commcmaster.caresearchgate.netresearchgate.net For instance, the characterization of functionalized tellurols has included ¹²⁵Te NMR spectroscopy. acs.org ¹²⁵Te NMR has also been used to study the speciation of tellurium compounds in solution and to characterize metal complexes containing organotellurium ligands. researchgate.netresearchgate.net Reported ¹²⁵Te chemical shifts for various organotellurium compounds, though not exclusively this compound, illustrate the wide range observed: diaryl tellurides and dialkyl tellurides can show shielded chemical shifts between -1000 to 0 ppm, while organotellurium(IV) species typically resonate between 400-1000 ppm. rsc.org Diphenyl ditelluride (Ar₂Te₂) has a reported chemical shift around 422 ppm. rsc.org While specific ¹²⁵Te NMR data for simple this compound (TeH₂) or R-TeH compounds were not extensively detailed in the search results, the cited studies demonstrate the crucial role of this technique in characterizing the tellurium center in organotellurium chemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to detect and characterize species with unpaired electrons, such as radicals. While this compound compounds themselves are typically diamagnetic, tellurium-centered radicals (RTe•) can be generated as intermediates in certain reactions involving organotellurium compounds, including hydrotelluration reactions. researchgate.netacs.orgacs.org

EPR spectroscopy, often in conjunction with spin-trapping techniques, has been successfully employed to detect and study these transient tellurium-centered radicals. researchgate.netacs.orgacs.org For example, the use of spin traps like DBNBS (3,5-dibromo-4-nitrosobenzenesulfonate) has allowed for the detection of RTe• radicals (R = Ph or nBu). researchgate.netacs.orgacs.org The EPR spectra of the resulting radical adducts (e.g., DBNBS/•TeR) exhibit characteristic signals, including splitting patterns arising from hyperfine interactions with nearby magnetic nuclei like nitrogen and hydrogen. researchgate.netacs.org The g-value of the EPR signal also provides information about the electronic structure of the radical. researchgate.net

Isotopic substitution with ¹²⁵Te (which has a nuclear spin of I = 1/2) is a powerful method to confirm the presence of a tellurium-centered radical, as it leads to characteristic hyperfine splitting in the EPR spectrum. researchgate.netacs.org Studies have reported the detection of DBNBS/•¹²⁵TeⁿBu radical adducts and determined the ¹²⁵Te hyperfine coupling constant (a iso(¹²⁵Te) = 1.58 mT). researchgate.netacs.org

EPR spectroscopy has also been used to investigate radical species in other tellurium-containing systems, such as oxidized chalcogenazine congeners and radical anions of 2,1,3-benzochalcogenadiazoles containing tellurium. nih.govnsc.ru These studies highlight the utility of EPR in understanding the formation and properties of paramagnetic species involving tellurium.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying functional groups and studying molecular vibrations in this compound-containing structures. The Te-H bond is expected to have characteristic stretching and bending vibrational modes that can be observed in the infrared spectrum.

The Te-H stretching vibration (νTe-H) typically appears in the lower frequency region of the IR spectrum compared to X-H stretches involving lighter chalcogens (O-H, S-H, Se-H) due to the larger mass of tellurium and the weaker bond strength. While specific values depend on the molecular environment, the Te-H stretching frequency is a key diagnostic band for the presence of the this compound group. Studies on methanetellurol (B14692576) (CH₃TeH) and other organotellurium hydrides have investigated their vibrational spectra. aip.org

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Fluorescence Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions and excited-state properties of molecules. For this compound-containing structures, these techniques can reveal details about their electronic structure, conjugation, and potential for light absorption and emission.

UV-Vis absorption spectroscopy is used to measure the absorbance of light by a sample as a function of wavelength. The absorption maxima (λmax) observed in the UV-Vis spectrum correspond to electronic transitions within the molecule. Organotellurium compounds, including those with potential this compound character or related structures, exhibit characteristic UV-Vis absorption bands. researchgate.netrsc.orgacs.orgfigshare.comrsc.orgresearchgate.netresearchgate.netmdpi.com These bands can arise from π → π* transitions in aromatic or unsaturated systems, n → π* transitions involving lone pairs on heteroatoms like tellurium, or charge transfer transitions. rsc.org For example, organotellurium chain transfer agents used in polymerization, which involve C-Te bonds, show UV-Vis absorption at approximately 350–500 nm. researchgate.net Dimethyl ditelluride, a related organotellurium compound, also exhibits significant absorption in the UV region. researchgate.net

Fluorescence spectroscopy involves exciting a molecule with light at a specific wavelength and measuring the emitted light at longer wavelengths. While many organotellurium compounds are not strongly fluorescent due to the heavy-atom effect of tellurium, which promotes non-radiative decay pathways, some tellurium-containing molecules, particularly oxidized species like telluroxides, have been shown to exhibit fluorescence. acs.orgrsc.orgresearchgate.netrsc.org

Recent research has explored the fluorescence properties of tellurium-containing molecules, especially in the context of developing fluorescent probes for sensing applications. rsc.orgresearchgate.netrsc.org Studies on tellurorhodamine derivatives have shown that while the reduced telluride forms have minimal fluorescence, the corresponding telluroxides display strong fluorescence, often in the near-infrared region. rsc.org The fluorescence quantum yields (ΦF) can be significantly higher for the oxidized species. acs.orgrsc.org This indicates that the electronic structure and oxidation state of the tellurium atom play a crucial role in determining the fluorescence properties. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining information about its structure through the analysis of fragmentation patterns. Various ionization techniques can be used depending on the nature of the this compound-containing compound.

Electron Ionization (EI) and Chemical Ionization (CI) are common techniques for volatile or semi-volatile compounds, while Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are often used for less volatile or more polar species. researchgate.netacs.orgacs.orgrsc.org

In mass spectrometry, the molecule is ionized to form a molecular ion (M•⁺ or [M+H]⁺, etc.), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. msu.edugbiosciences.comjove.comjove.comwikipedia.org The isotopic distribution of tellurium (with several naturally occurring isotopes, including ¹²⁰Te, ¹²²Te, ¹²³Te, ¹²⁴Te, ¹²⁵Te, ¹²⁸Te, and ¹³⁰Te) provides a characteristic isotopic pattern in the mass spectrum, which is a strong indicator of the presence of one or more tellurium atoms in the molecule. researchgate.netacs.org

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller ions and neutral fragments. msu.edugbiosciences.comjove.comjove.comwikipedia.org The pattern of these fragment ions is unique to the structure of the molecule and provides valuable information for structural elucidation. gbiosciences.comjove.comjove.comwikipedia.org For this compound-containing structures (R-TeH), fragmentation pathways may involve cleavage of the Te-H bond, the R-Te bond, or fragmentation within the R group, influenced by the presence of the tellurium atom. acs.org

Mass spectrometry, including ESI-MS and APCI-MS, has been used to confirm the formation of tellurium-containing species, including radical adducts. researchgate.netacs.orgacs.org High-resolution mass spectrometry provides accurate mass measurements, which can help determine the elemental composition of the ions. acs.org Tandem mass spectrometry (MS/MS) can provide further structural details by fragmenting selected ions and analyzing the resulting fragments. researchgate.netacs.orgacs.orgwikipedia.org

Studies on organotellurium compounds have utilized mass spectrometry to characterize synthesized products and investigate reaction mechanisms. acs.orgresearchgate.netresearchgate.netscielo.brresearchgate.netrsc.org The analysis of fragmentation patterns helps in confirming the connectivity and identifying key structural features of the this compound-containing molecules.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful technique employed to determine the atomic and molecular structure of crystalline solids. By analyzing the angles and intensities of diffracted X-rays, researchers can elucidate the arrangement of atoms, bond lengths, bond angles, and crystallographic parameters within a crystal lattice. nih.gov While hydrogen telluride (H₂Te), often referred to as this compound, is a gas at ambient temperatures fishersci.comrdrr.io, XRD is applicable to solid forms, including cryogenic H₂Te or, more commonly, solid compounds containing the this compound functional group (-TeH) or other tellurium-carbon or tellurium-heteroatom bonds.

Locating hydrogen atoms accurately using standard X-ray diffraction can be challenging due to their low electron density; high-quality data or low-temperature measurements are often required. Neutron diffraction can provide more accurate hydrogen atom positions as neutrons scatter better from hydrogen nuclei.

Although specific detailed XRD studies focusing solely on solid compounds containing the isolated -TeH functional group were not extensively found in the search results, XRD has been successfully applied to determine the structures of various related organotellurium compounds and tellurium-containing materials. For instance, single crystal X-ray experiments have been used to determine the stereochemistry and geometry around the tellurium center in organotellurium derivatives, such as a compound containing a -TeBrClPh group, illustrating the utility of XRD for complex tellurium environments in the solid state. Powder X-ray diffraction has also been utilized to characterize the crystalline phase of materials like hexagonal elemental tellurium films deposited through the decomposition of electrochemically generated H₂Te. These studies demonstrate the broader application of XRD in characterizing solid materials involving tellurium chemistry, providing crucial structural parameters for understanding their properties.

Time-Resolved and Transient Spectroscopic Investigations of this compound Radicals

This compound radicals, particularly the tellurium monohydride radical (HTe· or TeH·), and organotellurium radicals (RTe·), are transient species that play significant roles in various chemical processes, including photochemistry and radical polymerization. Time-resolved and transient spectroscopic techniques are essential for their detection, characterization, and the study of their reaction kinetics due to their short lifetimes.

Studies involving the ultraviolet photochemistry of hydrogen telluride (H₂Te) have provided insights into the generation and behavior of the TeH radical. Flash photolysis of H₂Te has allowed for the observation of the vacuum ultraviolet spectra of the transient diatomic species HTe and TeH. Furthermore, photodissociation of H₂Te at specific wavelengths, such as 355 nm, has been shown to selectively yield the TeH radical in its ²Π₁/₂ excited state relative to the ground state. The infrared spectrum of the TeH radical in its X²Π state has been recorded using techniques like intracavity CO laser magnetic resonance (LMR), enabling the determination of spectroscopic parameters.

The bond dissociation energies for H₂Te and TeH have been determined through analyses of translational energy distributions following photodissociation, providing fundamental thermochemical data for these species.

SpeciesBond Dissociation Energy (kcal/mol)Citation
H₂Te65.0 ± 0.1
TeH63.8 ± 0.4

Organotellurium radicals (RTe·), generated typically by photoirradiation of organotellurium compounds or ditellurides (RTeTeR), have been investigated using transient absorption and time-resolved EPR spectroscopy, particularly in the context of organotellurium-mediated radical polymerization (TERP). These radicals are known to activate dormant polymer species, propagating the polymerization chain. Transient absorption spectroscopy can measure the absorption energies and lifetimes of these photogenerated excited states and radical species. Time-resolved EPR spectroscopy allows for the direct observation of radical species and the analysis of their kinetics.

Research has explored the termination mechanisms in radical polymerization in the presence of organotellurium compounds, analyzing the contribution of disproportionation and combination pathways for polymer-end radicals. These studies, often employing techniques like gel permeation chromatography (GPC), mass spectrometry, and ¹H NMR for product analysis, provide detailed findings on radical reactions influenced by the presence of tellurium species.

Radical Termination PathwayDescription
Disproportionation (Disp)Radical transfers an atom (e.g., H) to another radical.
Combination (Comb)Two radicals combine to form a single non-radical species.

Studies have determined the ratios of disproportionation to combination (D/C) for polymer-end radicals in the presence of organotellurium compounds, revealing insights into the preferred termination routes under different conditions, including temperature. Thermodynamic parameters associated with these termination pathways have also been determined.

Reactivity and Reaction Mechanisms of Tellanyl Species

Tellurium-Mediated Radical Polymerization (TERP)

Tellurium-Mediated Radical Polymerization (TERP), also known as organotellurium-mediated radical polymerization, is a prominent technique within the field of reversible-deactivation radical polymerization (RDRP). It utilizes organotellurium compounds as chain transfer agents (CTAs) to achieve controlled polymerization of various vinyl monomers. wikipedia.org The mechanism involves a rapid equilibrium between actively growing polymer radicals (P•) and dormant polymer chains capped with an organotellurium group (P-TeR). wikipedia.org

TERP is considered a versatile method applicable to a wide range of monomers and tolerant of various functional groups and solvents. wikipedia.org It enables the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity).

Kinetic Studies of Chain Transfer and Deactivation Processes

Kinetic studies have been crucial in elucidating the mechanism of TERP. Initially, TERP was thought to primarily operate via a reversible chain transfer mechanism involving homolytic substitution under thermal initiation. However, subsequent kinetic investigations revealed that TERP predominantly proceeds through a degenerative transfer (DT) mechanism rather than a dissociation-combination (DC) mechanism. wikipedia.org

The presence of ditellurides, such as dimethyl ditelluride ((MeTe)2), has been shown to dramatically improve the control over polydispersity in TERP, particularly for monomers like styrene (B11656) (St) and methyl methacrylate (B99206) (MMA). Kinetic studies on the role of (MeTe)2 demonstrated a rapid reversible activation-deactivation process. In this process, (MeTe)2 acts as an efficient deactivator of the propagating radical (P•), forming the dormant species (P-TeMe). Simultaneously, the methyltellanyl radical (MeTe•) generated from the ditelluride acts as a highly reactive activator of the dormant species (P-TeMe), regenerating the propagating radical (P•) and the ditelluride ((MeTe)2).

The equilibrium between active radicals and dormant species is rapidly established, allowing for the controlled growth of polymer chains. The rate of deactivation of polymer-end radicals by ditelluride is significantly faster than the DT mechanism in some cases, contributing to better control. wikipedia.org

Mechanisms of Radical Disproportionation and Combination

Termination reactions, primarily radical combination and disproportionation, are side reactions in radical polymerization that can affect molecular weight distribution and chain end functionality. While textbooks often describe combination as a common termination pathway, studies using organotellurium ω-end polymers have provided insights into the termination mechanisms in controlled radical polymerization.

Research indicates that for acrylate (B77674) radicals, disproportionation can be the predominant termination pathway, especially at lower temperatures. For instance, the reaction of polyacrylate end radicals generated from organotellurium ω-end polymers at 25 °C primarily yields disproportionation products. The ratio of disproportionation to combination (Disp/Comb) can be influenced by factors such as temperature and the viscosity of the reaction medium.

Interestingly, this compound radicals (RTe•) have been proposed to catalyze the disproportionation of carbon-centered radicals. This catalyzed radical termination (CRT) process involves the this compound radical facilitating the transfer of a β-hydrogen atom from one carbon radical to another, leading to disproportionation products.

Photoinduced Polymerization Pathways

TERP can be effectively initiated and controlled using photoirradiation, a process known as photoinduced TERP. wikipedia.org Organotellurium compounds used as CTAs possess characteristic UV-vis absorption bands corresponding to the n(Te)-σ*(C-Te) transition. Irradiation within this absorption range induces homolytic cleavage of the carbon-tellurium bond, generating initiating radicals with a high quantum yield.

Photoinduced TERP can proceed under mild conditions, including below room temperature and with low-intensity light sources like light-emitting diodes (LEDs). This offers advantages such as improved energy efficiency and the ability to polymerize thermally labile monomers.

In the absence of ditellurides, photoinitiation occurs through the direct photolysis of the C-Te bond in the organotellurium dormant species (P-TeMe), generating a polymer radical (P•) which then undergoes degenerative chain transfer. When ditellurides are present, they often have a stronger absorption coefficient than the organotellurium dormant species. Photoirradiation of the ditelluride leads to the generation of this compound radicals (RTe•), which then activate the dormant organotellurium species (P-TeR), producing propagating radicals (P•) and regenerating the ditelluride. This mechanism involving the this compound radical as an activator contributes to the controlled nature of photoinduced TERP in the presence of ditellurides.

Reactions with Unsaturated Hydrocarbons (Alkenes and Alkynes)

This compound species and organotellurium compounds are involved in addition reactions to unsaturated hydrocarbons like alkenes and alkynes. These reactions can proceed via different mechanisms, including radical pathways involving tellurium-centered radicals.

Addition Reactions to Double and Triple Bonds

Organotellurium compounds undergo group-transfer addition reactions to the double bonds of alkenes and the triple bonds of alkynes. These reactions involve the addition of a Te-R group across the multiple bond.

Experimental evidence supports the involvement of organic tellurium-centered radicals (RTe•) in the hydrotelluration of alkenes and alkynes, suggesting a free radical mechanism for these addition reactions. These radicals have been detected using techniques like EPR spin trapping.

The addition of tellurium tetrachloride (TeCl4) to 1-alkenes has been shown to yield organotellurium compounds, specifically trichloro-(2-chloroalkyl)-λ⁴-tellanes and trichloro-(2-alkoxyalkyl)-λ⁴-tellanes, through addition and methoxytelluration reactions.

Radical addition to multiple bonds is a fundamental reaction in organic chemistry. It typically involves an adding radical attacking the less substituted carbon of an alkene, leading to the formation of a more stable radical on the more substituted carbon. This often results in anti-Markovnikov addition.

Regioselectivity and Stereoselectivity in Telluration Reactions

Regioselectivity in addition reactions refers to the preferential formation of one constitutional isomer over others when a reactant can add to a substrate in multiple orientations. Stereoselectivity refers to the preferential formation of one stereoisomer (e.g., cis or trans, R or S) over others. Both regioselectivity and stereoselectivity are highly dependent on the reaction mechanism and the structure of the reacting molecules.

In telluration reactions, the regioselectivity of addition has been observed. For example, the addition of tellurium tetrachloride to 1-alkenes has been reported to follow the Markovnikov rule, where the tellurium moiety adds to the less substituted carbon and the chlorine or alkoxy group adds to the more substituted carbon.

Nucleophilic and Electrophilic Pathways Involving this compound Groups

Organotellurium compounds can engage in both nucleophilic and electrophilic reactions, with the tellurium atom often serving as the reactive center. The nature of the organic substituents and the oxidation state of tellurium influence whether a particular tellurium species acts as a nucleophile or an electrophile.

Nucleophilic tellurium species are often generated from elemental tellurium or diorganylditellurides through reduction tandfonline.com. Alkaline hydrogentellurides and alkaline tellurides or ditellurides are examples of nucleophilic tellurium species tandfonline.com. These species are typically air-sensitive and are often generated and used in situ tandfonline.com. For instance, RTe⁻ species can act as nucleophiles in the synthesis of telluroether ligands via nucleophilic substitution reactions with relevant halo compounds rsc.org. The reaction of elemental tellurium with reducing agents can yield nucleophilic tellurium species, with the specific product depending on factors such as the tellurium-reducing agent ratio, reaction conditions, and the nature of the reducing agent tandfonline.com.

Conversely, tellurium centers can also exhibit electrophilic character. The synthesis of organotellurium compounds is often governed by electrophilic substitution reactions ingentaconnect.com. For example, aromatic compounds can undergo direct substitution reactions with tellurium tetrahalides, although this method can sometimes result in low yields ekb.eg. Electrophilic selenium species, generated from diorganyl diselenides using an oxidant, have been utilized in cyclization reactions researchgate.netacs.org. Similarly, electrophilic tellurium species can be generated from diorganyl ditellurides acs.org. The ease of nucleophilic substitution of chlorine in trichloro-(2-chloroalkyl)-λ⁴-tellanes has been attributed to the high electron-withdrawing effect of the trichlorothis compound group, highlighting how the substituent on tellurium can influence the electrophilic nature of adjacent atoms arkat-usa.org.

Organotellurium groups can easily undergo both electrophilic and nucleophilic reactions, making them useful intermediates and reagents in organic synthesis uobasrah.edu.iq.

Redox Chemistry of Tellurium Centers within this compound Compounds

Tellurium exhibits a rich redox chemistry, capable of existing in various oxidation states, including -2, 0, +2, +4, and +6 wikipedia.orguobasrah.edu.iq. The redox behavior of tellurium centers within this compound compounds is crucial to their reactivity and applications.

Tellurium(IV) species, such as tellurium tetrachloride (TeCl₄), can undergo reduction. For example, the reaction of TeCl₄ with a ligand can initially generate a tellurium(IV) species, which can then be reduced to a tellurium(II) complex over longer reaction times acs.org. Tellurium(IV) thiolate complexes are generally unstable and are readily reduced to tellurium(II) thiolates acs.org. This reduction can lead to the oxidation of the sulfur-containing ligand to a disulfide acs.org.

Organotellurium compounds can act as selective reducing or oxidizing reagents of functional groups ekb.eg. The redox modulation caused by Te(IV) has been implicated in the anticarcinogenic effects of certain tellurium compounds ekb.egnih.gov. The redox chemistry of tellurium-sulfur systems is particularly relevant in the context of bioactive tellurium compounds and their interactions with cysteine-containing biomolecules acs.orgnih.gov. The Te(IV)-thiol chemical bond formed can potentially alter the biological activity of proteins by causing conformational changes or disulfide bond formation nih.gov.

The electrochemical redox behavior of tellurophenes, tellurium(II)-containing aromatic rings, has also been studied. Oxidation can lead to the formation of hypervalent Te(IV) species springernature.com. The redox chemistry of tellurophenes can be highly dependent on the reaction medium springernature.com.

Tellurium's ability to exist in multiple oxidation states with comparable stability makes it suitable for mediating redox catalysis chemistryviews.org. Tellurenyl cations, [RTe]⁺, can act as Lewis superacids and have been used in Si-H bond activations, which can be applied in main group redox catalysis chemistryviews.org.

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity and properties of this compound compounds are significantly influenced by both intermolecular and intramolecular interactions involving the tellurium center and other parts of the molecule or neighboring molecules. Tellurium has a propensity to form secondary interactions, which can play a role in the molecular architecture of organotellurium compounds asianpubs.org.

Intramolecular interactions, such as coordination of a functional group within the same molecule to the tellurium center, can affect the geometry and reactivity of the compound. For example, intramolecular coordination of a carbonyl group to the tellurium atom has been observed in functionalized diorganotellurium dihalides, completing the coordination sphere around tellurium tandfonline.com. Aromatic organotellurium compounds with an electron-donating nitrogen atom in the ortho position can exhibit high stability due to intramolecular forces between the nitrogen and tellurium atoms ekb.eg. Intramolecular interactions have also been noted in some ditellurides researchgate.net.

Quantitative investigations of intermolecular Te...A interactions, where A can be a π system, another tellurium atom, or a hydrogen atom, in organotellurium compounds have been conducted using crystallographic data researchgate.net. These studies reveal the presence of various non-covalent interactions involving tellurium. For instance, intermolecular Te...N interactions have been observed in complexes, contributing to the supramolecular assembly researchgate.netrsc.org. C-H...π interactions can also play a role in connecting molecules in the crystal structure researchgate.net. Hydrogen bonds involving C=Te acceptors and C-H donors have been identified in some compounds, with their stability influenced by resonance-induced dipoles scirp.org.

The interplay of these intramolecular and intermolecular forces contributes to the unique structural diversity and reactivity profiles observed in this compound and other organotellurium species.

Coordination Chemistry and Organometallic Tellanyl Complexes

Design and Synthesis of Organotellurium Ligands (Including Tellanyl-Derived)

The design of organotellurium ligands is influenced by factors such as the tellurium source, the organic groups attached to tellurium, and the desired coordination mode rsc.org. Elemental tellurium powder and simple organotellurium compounds serve as common starting materials rsc.org. Organotellurium ligands can be classified based on their charge (neutral, anionic), denticity (monodentate, bidentate, multidentate), and nature (hybrid, non-hybrid, bridged, terminal) rsc.org.

Telluroether ligands, characterized by a bivalent tellurium atom bonded to two carbon atoms (C-Te-C), are analogous to ethers and thioethers and are among the most widely explored organotellurium systems rsc.org. They can contain Te-C bonds to alkyl or aryl groups, with Te-Caryl bonds generally being more stable than Te-Calkyl bonds rsc.org. A general approach for synthesizing telluroether ligands involves nucleophilic substitution reactions between relevant halo compounds and nucleophilic RTe⁻ species rsc.org.

The synthesis of organotellurium compounds often employs electrophilic substitution reactions researchgate.netresearchgate.net. For instance, novel organotellurium compounds based on formazane derivatives, such as ArTeBr₃ and Ar₂TeBr₂, have been synthesized by reacting mercurated formazane derivatives with TeBr₄ ingentaconnect.com. Reduction of these compounds can yield ditellurides (Ar₂Te₂) and tellurides (Ar₂Te) ingentaconnect.com. Another example involves the synthesis of bis(phosphino)telluroether ligands researchgate.net.

The development of reliable synthetic routes and characterization techniques like multinuclei NMR, particularly ¹²⁵Te NMR, and single-crystal X-ray diffraction, has facilitated progress in the coordination chemistry of organotellurides researchgate.netub.edu.

Coordination Behavior with Transition Metals

Organotellurium ligands coordinate with transition metal complexes, offering opportunities to explore new synthetic methodologies and fundamental coordination chemistry rsc.org. Tellurium, unlike the hard donor oxygen, behaves as a soft σ-donor ligand rsc.org. This soft character, electron richness, and lower electronegativity make tellurium a good Lewis base, even with its metalloid properties rsc.org.

Telluroether ligands are frequently used to form catalytically active complexes with various metals, including palladium, platinum, ruthenium, and rhodium rsc.org. Studies have shown that telluroethers are suitable for coordinating soft metals such as Pd(II) and Pt(II) rsc.org. The coordination of unsymmetrical telluroether ligands containing an sp³ N-donor atom with Pd(COD)Cl₂ has been shown to yield palladium telluroether complexes researchgate.net.

The coordination chemistry of organotellurium halides with transition metal carbonyl complexes (Fe, Co, Mn, Re, Ru) has revealed special features in their coordination patterns, including unusual shortening of metal-tellurium bonds and inter- and intramolecular secondary interactions csic.esresearchgate.net.

σ-Donor Properties of Tellurium Ligands

Tellurium ligands primarily act as σ-donors, contributing electron density to the metal center through the Te-metal bond rsc.org. Compared to other chalcogens like sulfur and selenium, tellurium's unique electronic properties, such as low electronegativity and high polarizability, influence its σ-donating ability rsc.org.

While not as strong σ-donors as popular phosphine (B1218219) or N-heterocyclic carbene ligands, tellurium-centered ligands can influence complex properties through other interactions, such as promoting hemilability and secondary bonding interactions mdpi.com. Hemilabile behavior, where a ligand can transiently dissociate and reassociate, is particularly valuable in catalysis as it can create open coordination sites for substrate activation rsc.org.

Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to study the interactions between tellurium ligands and metal centers and to understand their electronic properties rsc.orgresearchgate.netekb.eg.

Metal-Tellurium Bond Characteristics and Stability

Metal-tellurium bond lengths are generally longer compared to metal-sulfur, metal-selenium, and metal-phosphorus bonds rsc.org. For example, Pd-Te bond lengths are typically longer than Pd-S, Pd-Se, and Pd-P bonds rsc.org.

Metal-Ligand BondTypical Bond Length Range (Å)
Pd-Te2.5002-2.5057 rsc.org
Pd-S2.2628-2.285 rsc.org
Pd-Se2.3750-2.3707 rsc.org
Pd-P2.458 rsc.org

The relatively longer metal-tellurium bonds can make them comparably reactive for catalytic transformations rsc.org. Unusual shortening of metal-tellurium bonds has been observed in some complexes, such as those with aryltellurium halides csic.esresearchgate.net.

The stability of metal-tellurium bonds is influenced by factors such as the metal oxidation state and the steric and electronic properties of the ligand rsc.org. Higher oxidation states can be more stable for tellurium rsc.org. The lability of tellurium compounds is generally higher compared to their lighter chalcogen analogues due to relatively weaker C-Te, H-Te, and Te-Te bonds rsc.org.

Metal coordination can enhance the σ-hole donor ability of chalcogen atoms like tellurium, leading to participation in chalcogen bonding interactions with neighboring units in the solid state mdpi.com. This can influence the solid-state architecture of the complexes mdpi.com.

Structural Diversities in Tellurium-Metal Complexes

Metal-organotellurium complexes exhibit intriguing structural diversities, leading to diverse geometries and nuclearities, including mononuclear, dinuclear, and polynuclear coordination frameworks researchgate.netrsc.org. The structural attributes are governed by the choice of the metal center and the ligand design rsc.org.

Examples of structural diversity include square planar geometries observed in complexes of Pt(II), Pd(II), and Ni(II) with certain telluride ligands, while octahedral shapes are seen in complexes of Pt(IV), Rh(III), and Co(III) with the same ligand ingentaconnect.com. Some complexes can exhibit aggregations due to long-range interactions between tellurium atoms and transition metal ions, halide ligands, or sulfur atoms of adjacent molecules rsc.org.

Polytellurium fragments or rings can also act as sources for metal complexes, contributing to structural variety psu.edu. The structural chemistry of tellurium compounds, particularly those with Te⁴⁺ and Te⁶⁺ ions, exhibits rich diversity in coordination numbers and geometries, although this is primarily discussed in the context of tellurium oxycompounds rather than organometallic complexes researchgate.netcambridge.org.

Electronic Attributes and Their Influence on Coordination Modes

Tellurium's electronic properties, such as its low electronegativity and high polarizability, are key factors influencing its bonding and reactivity, making tellurium-based ligands versatile for metal coordination rsc.org. These features allow for the design of complex ligand frameworks tailored for specific applications rsc.org.

While primarily σ-donors, the electronic structure of tellurium ligands can also influence the electronic structure of the resulting complexes mdpi.com. DFT calculations are used to study the electronic properties, such as HOMO-LUMO energy gaps, of organochalcogenide complexes mdpi.com. The addition of electron-rich groups to ligands can increase electron density, leading to stronger electrostatic interactions with the chalcogen center mdpi.com.

Advanced Applications in Materials Science and Organic Synthesis

Catalysis Mediated by Tellanyl Compounds and Metal Complexes

Organotellurium compounds have emerged as potent ligands and catalysts in a variety of organic transformations. Their distinct reactivity, often differing from their lighter chalcogen counterparts (sulfur and selenium), allows for unique catalytic pathways and efficiencies.

Carbon-Carbon (C-C) Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Organotellurium compounds, particularly in the form of ligands for transition metals like palladium, have demonstrated significant utility in cross-coupling reactions.

The Suzuki-Miyaura coupling , a powerful method for synthesizing biaryls, has benefited from the use of tellurium-containing ligands. Palladium(0)-catalyzed cross-coupling between potassium aryltrifluoroborate salts and aryl tellurides proceeds efficiently to afford biaryls in good to excellent yields. These reactions are often unaffected by the electronic nature of the substituents on either coupling partner, allowing for the preparation of a wide array of functionalized biaryls. nih.gov

Similarly, the Heck reaction , which forms a substituted alkene from an aryl or vinyl halide and an alkene, can be effectively catalyzed by palladium complexes bearing organotellurium ligands. The use of aryldimethyltellurium iodides in palladium-catalyzed Heck-type reactions with various olefins has been reported, showcasing the versatility of these compounds as coupling partners. researchgate.net The development of high-turnover catalysts for Heck reactions is an active area of research, with palladacycles and catalysts with bulky, electron-rich phosphine (B1218219) ligands showing particular promise. researchgate.netmdpi.com

Table 1: Performance of Tellurium-Containing Catalysts in C-C Bond Formation Reactions

Reaction Type Catalyst System Substrates Product Yield (%) Reference
Suzuki-Miyaura Pd(0) / Aryl Telluride Potassium aryltrifluoroborate, Aryl telluride Good to Excellent nih.gov
Heck-type Pd catalyst / Aryldimethyltellurium iodide Aryl iodide, Styrene (B11656) Not specified researchgate.net
Suzuki-Miyaura Pd(II) precatalysts with allyl-based ligands 2-chloro-4,6-dimethoxypyrimidine, Benzo[b]furan-2-boronic acid >90 researchgate.net
Suzuki-Miyaura Pd(II) precatalysts with allyl-based ligands 4-chlorotoluene, Phenyl boronic acid ~95 researchgate.net

Carbon-Heteroatom (C-N) Bond Formation Reactions

The construction of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Tellurium-based catalysts have shown promise in facilitating these transformations.

A notable example is the Te(II)/Te(III)-catalyzed intermolecular cross-dehydrogenative C-N bond formation. This method allows for the phenothiazination of challenging phenols, including those with electron-withdrawing substituents, under mild, aerobic conditions with high yields. The catalytic cycle is believed to involve tellurium-centered radical species. scispace.com This approach offers a sustainable alternative to traditional metal-catalyzed amination reactions.

Palladium-catalyzed amination of aryl halides with ammonia or their corresponding ammonium (B1175870) salts has also been a focus of extensive research. The development of specialized ligands, some of which could potentially incorporate tellurium, is crucial for achieving high selectivity for the desired primary arylamine over diarylamine byproducts. semanticscholar.orgresearchgate.netresearchgate.net

Table 2: Tellurium-Catalyzed C-N Bond Formation

Catalyst System Reactants Product Yield (%) Conditions Reference
Phenotellurazine (PTeZH) Phenol, 2-aminothiophenol Phenothiazine derivative 97 O2, K2HPO4, 3h scispace.com
CuI / bisaryl oxalic diamides Aryl chloride, Aqueous ammonia Primary arylamine High 105-120 °C researchgate.net
Pd(OAc)2 / KPhos Aryl halide, Aqueous ammonia Primary arylamine Good 100 °C, 24h nih.gov
CuI / L4 ligand Aryl bromide, Secondary amine Tertiary arylamine Excellent Room temp, 16h nih.gov

Functional Group Interconversions

Organotellurium compounds can act as either stoichiometric reagents or catalysts for a variety of functional group interconversions, most notably in oxidation reactions. The unique redox properties of the tellurium center are key to this reactivity.

Diaryltellurium dicarboxylates, for instance, have been employed for the oxidation of benzoin to benzil, with diaryltellurium trifluoroacetates showing particularly high activity. rsc.org The mechanism is thought to involve the in situ generation of a telluroxide via photooxidation, which then reacts with a carboxylic acid. rsc.org Organotellurium compounds have also been used as catalysts to activate hydrogen peroxide for the oxidation of halide salts, which can then be used for the halogenation of organic substrates. nih.gov

Table 3: Functional Group Interconversions Using Organotellurium Compounds

Reagent/Catalyst Transformation Substrate Product Yield (%) Reference
Diaryltellurium dicarboxylates Oxidation Benzoin Benzil Up to 99 rsc.org
Organotellurium compounds Oxidation Thioamides Nitriles or 1,2,4-thiadiazoles Not specified nih.gov
Ionic liquid-supported diphenyl telluride Aerobic oxidation Thiols Disulfides Excellent researchgate.net

Tellurium-Containing Materials for Optoelectronic and Thermoelectric Applications

The distinct optical and electronic properties of tellurium have led to its incorporation into a range of advanced materials with applications in optoelectronics.

Photonic Switches and Optical Waveguides

Photonic Switches: Materials that exhibit a nonlinear optical response are crucial for the development of all-optical switches. Tellurate polymorphs, such as α- and β-Li2HfTeO6, have been identified as potential nonlinear optical (NLO) switches. These materials undergo a thermally induced phase transition that results in a significant change in their second-harmonic generation (SHG) response, with a remarkable NLO switching contrast. researchgate.netrsc.org Furthermore, two-dimensional (2D) tellurium nanosheets have been utilized to create all-optical switchers and photonic diodes, leveraging their strong light-matter interaction across a broad spectral range. researchgate.net Semiconducting polymers containing tellurium also offer possibilities for creating materials with tunable optoelectronic properties that could be applied in switching devices. acs.org

Optical Waveguides: Chalcogenide glasses, which are based on chalcogen elements including tellurium, are highly transparent in the infrared region and possess high optical Kerr nonlinearity. These properties make them ideal for fabricating optical waveguides for all-optical signal processing. scispace.comaogcrystal.comoptica.org Tellurium-based chalcogenide glass fibers, for example, have a transparency window covering the 3–12 μm spectral range. optica.org Researchers have developed various fabrication techniques for creating low-loss chalcogenide waveguides, with reported losses as low as 0.3 dB/cm. scispace.comoptica.org

Table 4: Performance of Tellurium-Containing Materials in Photonic Switches and Optical Waveguides

Application Material Key Performance Metric Value Reference
Photonic Switch α- and β-Li2HfTeO6 NLO Switching Contrast ~13.5 rsc.org
Photonic Switch 2D Tellurium Nanosheets All-optical switching "ON" and "OFF" modes demonstrated researchgate.net
Optical Waveguide As2S3 rib waveguide Propagation Loss 0.3 dB/cm scispace.com
Optical Waveguide Ge11.5As24Se64.5 nanowire Nonlinear Parameter (γ) 150 W⁻¹m⁻¹ scispace.com
Optical Waveguide Ge11.5As24Se64.5 rib waveguide Propagation Loss < 0.5 dB/cm (3-7.4 µm) optica.org

Acousto-Optic Materials

Tellurium dioxide (TeO2), in its paratellurite crystalline form, is a preeminent material for acousto-optic devices due to its exceptionally high acousto-optic figure of merit. shalomeo.commeta-laser.com This property, a consequence of its high refractive index and slow acoustic wave velocity, makes it highly efficient at diffracting light. shalomeo.commeta-laser.com

TeO2 is widely used in the fabrication of acousto-optic modulators (AOMs), deflectors (AODs), and tunable filters (AOTFs). aogcrystal.comshalomeo.commeta-laser.com These devices are critical components in various laser-based systems for applications such as Q-switching, signal modulation, and spectral analysis. aogcrystal.commeta-laser.com The performance characteristics of TeO2-based acousto-optic devices, such as diffraction efficiency and modulation frequency, are well-documented and demonstrate their suitability for demanding applications. findlight.net

Table 5: Properties of Tellurium Dioxide (TeO2) for Acousto-Optic Applications

Property Value Reference
Acousto-Optic Figure of Merit (M2) 793 × 10⁻¹⁸ s³/g meta-laser.com
Transmission Range 0.33 - 5.0 µm findlight.netupmop.com
Refractive Index (@ 633 nm) nₑ = 2.411, nₒ = 2.258 upmop.com
Acoustic Velocity (shear wave along <110>) 0.617 km/s upmop.com
Diffraction Efficiency 70-85% findlight.net
Modulation Frequency 6-50 MHz findlight.net

Thermoelectric Devices and Quantum Materials

The quest for efficient energy conversion and next-generation electronics has highlighted the potential of tellurium-based materials. While elemental tellurium and its inorganic compounds are well-known for their thermoelectric and quantum properties, the role of the this compound functional group is becoming increasingly recognized, particularly in the synthesis of these advanced materials.

Elemental tellurium itself is a promising thermoelectric material, demonstrating a high figure of merit (ZT) which is a key indicator of thermoelectric efficiency. semanticscholar.orgrepec.orgscilit.comnih.gov Theoretical and experimental studies have shown that the unique electronic band structure of tellurium, including the presence of lone-pair electrons, contributes to a high Seebeck coefficient and electrical conductivity. aps.org Research has demonstrated that the ZT of elemental tellurium can reach unity and even higher in nanostructured forms, making it a competitive material for waste heat recovery and cooling applications. semanticscholar.orgrepec.orgnih.govfrontiersin.org Doping tellurium with elements like antimony or bismuth can further optimize its thermoelectric performance by tuning the carrier concentration. aps.org

In the realm of quantum materials, tellurium is a key component in the synthesis of topological insulators and quantum dots. Topological insulators are materials that are electrical insulators in their interior but conduct electricity on their surface. Trigonal tellurium, under certain strain conditions, is predicted to exhibit properties of a three-dimensional topological insulator. researchgate.net Furthermore, tellurium-based compounds are integral to the creation of novel quantum materials. For instance, manganese bismuth telluride has been identified as a magnetic topological insulator, a material that could be pivotal for developing spintronic devices. researchgate.net

While direct applications of the this compound functional group in the final structure of these materials are not common, tellurols (R-TeH), which are organic compounds containing the this compound group, serve as crucial precursors in the synthesis of tellurium-based quantum dots. nih.gov Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. The reactivity of the this compound group can be modulated, allowing for controlled growth of quantum dots with specific sizes and properties. nih.gov For example, organoborane-based tellurols, such as borabicyclononane-tellurol (BBN-TeH), have been developed as precursors whose reactivity can be fine-tuned with additives, enabling the systematic synthesis of high-quality quantum dots. nih.gov

Table 1: Thermoelectric Properties of Tellurium-Based Materials

Material Doping Temperature (K) Maximum ZT Reference
Elemental Tellurium Undoped 300-700 ~1.0 semanticscholar.orgrepec.orgscilit.comnih.gov
p-type Tellurium Sb or Bi 300 0.31 aps.org
p-type Tellurium Sb or Bi 500 0.56 aps.org
Monolayer Tellurium (p-type) - 700 6.3 frontiersin.org
Bilayer Tellurium (p-type) - 700 6.6 frontiersin.org
Tellurium-Selenium Alloy with Sb doping Sb, Se 600 ~0.94 mdpi.com

This compound Compounds as Precursors for Material Deposition (e.g., MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a vital technique for depositing high-quality thin films of various materials, including semiconductors. The choice of precursor is critical to the success of the MOCVD process, influencing the deposition temperature, film purity, and growth rate. Organotellurium compounds are widely used as precursors for the deposition of tellurium-containing thin films.

Tellurols, as compounds containing the this compound functional group, are potential precursors for MOCVD. Alkyl tellurols are noted to be volatile liquids, a desirable property for MOCVD precursors. epo.org For instance, t-butyltellurol has a relatively weak Te-C bond, which facilitates its decomposition at lower temperatures, a crucial factor for reducing carbon contamination in the deposited films. epo.org However, the instability of many tellurols, which tend to decompose and are sensitive to air, presents a significant challenge for their widespread use in industrial MOCVD processes. wikipedia.org

Due to the instability of tellurols, more stable organotellurium compounds are often favored as MOCVD precursors. These include dialkyltellurides (R₂Te), diaryltellurides (Ar₂Te), and other derivatives. The thermal stability and decomposition characteristics of these precursors are key parameters in optimizing the MOCVD process. For example, unsymmetrical tellurides have been synthesized and characterized for their potential to lower film-growth temperatures in MOCVD. cambridge.org The choice of the organic group attached to the tellurium atom significantly affects the precursor's volatility and decomposition temperature.

Table 2: Comparison of Selected Tellurium Precursors for MOCVD

Precursor Chemical Formula Properties Application Reference
Hydrogen Telluride H₂Te Gaseous, unstable above 0°C Low-temperature deposition of GST films epo.org
t-Butyltellurol (CH₃)₃CTeH Volatile liquid, weak Te-C bond Potential for low-temperature deposition epo.org
Diethyltelluride (C₂H₅)₂Te Amber liquid, bp 137°C Deposition of HgCdTe films mocvd-precursor-encyclopedia.de
Diisopropyltelluride ((CH₃)₂CH)₂Te - Deposition of GeTe and GGST nanowires cnr.it
Methylallyltelluride CH₃TeC₃H₅ - Growth of CdTe films at 290°C cambridge.org
Tris(dimethylamino)phosphine Telluride ( (CH₃)₂N)₃PTe More reactive than TOPTe Synthesis of CdTe nanocrystals mdpi.com

Utility in Contemporary Organic Synthesis as Reagents and Intermediates

Organotellurium compounds have emerged as valuable reagents and intermediates in modern organic synthesis, offering unique reactivity and selectivity. researchgate.net

The ability of tellurium to exist in multiple oxidation states makes organotellurium compounds effective redox reagents. chalmers.se Aryltellurols, generated in situ, have been shown to act as selective reducing agents for a variety of organic substrates. scilit.com For instance, they can be used in the reduction of aldehydes, alkenes, alkynes, and nitro compounds. csic.es

Conversely, oxidized organotellurium species can act as selective oxidizing agents. nih.gov For example, telluroxides can be used for the oxidation of various functional groups. The redox cycling of tellurium compounds has also been explored in catalysis, where a tellurium species is oxidized and then reduced in a catalytic cycle to promote a desired transformation. chemistryviews.org This approach allows for the use of milder and more environmentally friendly oxidants.

Table 3: Examples of Redox Reactions Mediated by Organotellurium Compounds

Reaction Type Tellurium Reagent Substrate Product Reference
Reduction of α,β-unsaturated carbonyls Phenyl telluride α,β-unsaturated carbonyl Saturated carbonyl utexas.edu
Reduction of imines Phenyl telluride Imine Amine utexas.edu
Reductive desulfurization Phenyl telluride Thioacetal Alkane utexas.edu
Oxidation of thiols Diaryltelluroxide Thiol Disulfide nih.gov
Oxidation of phosphines Diaryltelluroxide Phosphine Phosphine oxide nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Organotellurium compounds can participate in these reactions, acting as coupling partners. For example, organotellurium(IV) compounds have been shown to undergo Stille-type cross-coupling reactions with organostannanes. wikipedia.org

Furthermore, organotellurium compounds can serve as ligands for the palladium catalyst in cross-coupling reactions such as the Suzuki-Miyaura coupling. rsc.org The nature of the organotellurium ligand can influence the catalytic activity and selectivity of the reaction. For instance, a tellurium-ligated palladium(II) complex of a bulky organotellurium ligand has been reported as a catalyst for the Suzuki coupling reaction. researchgate.net The use of organotellurium compounds in this capacity opens up new avenues for the design of efficient and selective catalytic systems for important organic transformations.

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